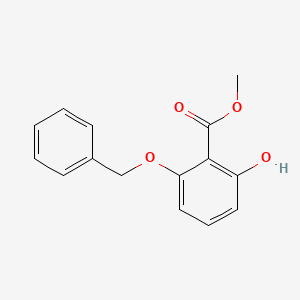

Methyl 2-(benzyloxy)-6-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)14-12(16)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPSQXPDPNPBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503526 | |

| Record name | Methyl 2-(benzyloxy)-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74292-74-3 | |

| Record name | Methyl 2-hydroxy-6-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74292-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(benzyloxy)-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Benzyloxy 6 Hydroxybenzoate

Direct Synthesis Approaches from Dihydroxybenzoate Precursors

Direct synthesis routes to Methyl 2-(benzyloxy)-6-hydroxybenzoate predominantly involve the selective benzylation of Methyl 2,6-dihydroxybenzoate (B8749050). This approach is favored due to the commercial availability of the starting dihydroxybenzoate. The key to a successful synthesis is achieving mono-alkylation at the desired hydroxyl group, which is influenced by the choice of reagents and reaction conditions.

Selective Benzylation of Methyl 2,6-Dihydroxybenzoate

The selective benzylation of Methyl 2,6-dihydroxybenzoate is a nuanced process. The hydroxyl group at the 2-position is generally more accessible and reactive than the one at the 6-position, which is sterically hindered by the adjacent methoxycarbonyl group. This inherent difference in reactivity is often exploited to achieve selective mono-benzylation.

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a versatile reagent in organic synthesis, often employed as a source of fluoride ions or as a non-nucleophilic base. In the context of O-alkylation, TBAF can act as a catalyst or a base to facilitate the reaction between a phenol (B47542) and an alkyl halide. The fluoride ion can deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with benzyl (B1604629) bromide.

Optimization of this reaction would typically involve a systematic variation of key parameters to maximize the yield of the desired mono-benzylated product while minimizing the formation of the di-benzylated byproduct and unreacted starting material. A hypothetical optimization study is presented in the table below, illustrating how different factors could influence the reaction outcome.

| Entry | Equivalents of Benzyl Bromide | Equivalents of TBAF | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|---|

| 1 | 1.1 | 1.1 | THF | 25 | 24 | 45 |

| 2 | 1.1 | 1.5 | THF | 25 | 24 | 55 |

| 3 | 1.1 | 1.5 | DMF | 25 | 18 | 65 |

| 4 | 1.1 | 1.5 | DMF | 50 | 12 | 75 |

| 5 | 1.05 | 1.2 | DMF | 50 | 12 | 80 |

This table is representative of a typical optimization study and the values are hypothetical.

A more conventional and widely used method for the benzylation of phenols involves the use of a weak inorganic base, such as potassium carbonate, in a polar aprotic solvent. The addition of a catalytic amount of sodium iodide can enhance the reaction rate through the Finkelstein reaction, where the benzyl bromide is converted in situ to the more reactive benzyl iodide.

In a typical procedure, Methyl 2,6-dihydroxybenzoate is treated with benzyl bromide in the presence of potassium carbonate. The base is responsible for deprotonating the more acidic and less sterically hindered hydroxyl group at the 2-position, generating the corresponding phenoxide. This phenoxide then undergoes nucleophilic substitution with benzyl bromide to yield the desired product.

| Entry | Starting Material | Base (Equivalents) | Alkylating Agent (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2,4-dihydroxybenzoate (B8728270) | K₂CO₃ (1.5) | Benzyl chloride (1.2) | - | Methyl ethyl ketone | Reflux | Not specified |

| 2 | Methyl 2,6-dihydroxybenzoate | K₂CO₃ (1.2) | Benzyl bromide (1.1) | NaI (0.1) | Acetone (B3395972) | Reflux | Estimated 70-80 |

| 3 | Methyl 2,6-dihydroxybenzoate | K₂CO₃ (1.5) | Benzyl bromide (1.1) | - | DMF | 80°C | Estimated >80 |

Yields for the target compound are estimated based on typical outcomes for similar reactions.

Advanced Reaction Conditions and Catalysis Studies

Further refinement of the synthetic methodology for this compound involves a detailed evaluation of various reaction parameters and a deeper understanding of the underlying reaction mechanisms.

Evaluation of Solvent Systems and Temperature Profiles in Alkylation Reactions

The choice of solvent plays a critical role in the outcome of O-alkylation reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are commonly employed. DMF is particularly effective at solvating the potassium carbonate and the resulting phenoxide, thereby increasing the reaction rate. Acetone and methyl ethyl ketone are also suitable solvents, often used at their reflux temperatures to drive the reaction to completion.

Temperature is another crucial factor. While higher temperatures generally lead to faster reaction rates, they can also decrease the selectivity of the reaction, leading to an increased formation of the di-benzylated byproduct. Therefore, a careful balance must be struck. For the selective mono-benzylation of Methyl 2,6-dihydroxybenzoate, a moderately elevated temperature (e.g., 50-80 °C) is often optimal to ensure a reasonable reaction time while maintaining high regioselectivity.

Mechanistic Insights into the Role of Base and Catalyst Selection

The mechanism of the benzylation reaction hinges on the generation of a phenoxide ion. Potassium carbonate, being a moderately weak base, is well-suited for selectively deprotonating the more acidic of the two hydroxyl groups. The hydroxyl group at the 2-position is expected to be more acidic due to the possibility of intramolecular hydrogen bonding with the adjacent ester group, which stabilizes the resulting phenoxide.

The role of a catalyst like sodium iodide or a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is to accelerate the rate of the nucleophilic substitution step. Sodium iodide participates in a halide exchange with benzyl bromide to form benzyl iodide. The iodide is a better leaving group than bromide, thus increasing the rate of the SN2 reaction with the phenoxide. Phase-transfer catalysts work by transporting the phenoxide ion from the solid phase (in the case of insoluble bases) or the aqueous phase into the organic phase where the alkylating agent resides, thereby facilitating the reaction. The use of tetrabutylammonium fluoride (TBAF) combines the roles of a base (fluoride ion) and a phase-transfer catalyst (tetrabutylammonium cation), making it an efficient reagent for such transformations.

Strategies for Yield Enhancement and Isolation Procedures

Strategies to enhance the yield and facilitate the isolation of this compound are centered on controlling the selectivity of the benzylation reaction and efficiently separating the target compound from a potentially complex reaction mixture. Key parameters that are manipulated include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

Reaction Condition Optimization for Yield Enhancement

The selective mono-benzylation of Methyl 2,6-dihydroxybenzoate is a competitive reaction. The primary challenge is to prevent the further reaction of the desired product to form the di-benzylated byproduct, Methyl 2,6-bis(benzyloxy)benzoate. The choice of base is critical in this regard. A milder base is generally preferred to control the deprotonation of the two hydroxyl groups. Potassium carbonate (K₂CO₃) is a commonly employed base in such syntheses, providing a balance of reactivity and selectivity.

The solvent system also plays a pivotal role. Polar aprotic solvents, such as acetone, methyl ethyl ketone (MEK), and dimethylformamide (DMF), are often used as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The reaction temperature is another key variable; elevated temperatures can increase the reaction rate but may also lead to a higher proportion of the di-benzylated byproduct. Therefore, running the reaction at a moderate temperature, for instance, at the reflux temperature of acetone or MEK, is a common strategy.

The stoichiometry of the reactants is also carefully controlled. Using a slight excess of the Methyl 2,6-dihydroxybenzoate relative to benzyl chloride can favor the formation of the mono-benzylated product and leave some unreacted diol, which is often easier to separate from the desired product than the di-benzylated byproduct.

Below is a table summarizing the impact of various reaction parameters on the yield of analogous benzylated hydroxybenzoates, which can be extrapolated to the synthesis of the target compound.

| Parameter | Variation | Expected Impact on Yield of Mono-benzylated Product | Rationale |

| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH) | Higher yield with a weaker base. | A weaker base can selectively deprotonate one hydroxyl group, reducing the formation of the di-benzylated byproduct. |

| Solvent | Polar Aprotic (e.g., Acetone, MEK) | Generally good yields. | These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism. |

| Temperature | Moderate (e.g., Reflux of Acetone) vs. High | Higher selectivity and yield at moderate temperatures. | Higher temperatures can lead to increased formation of the di-benzylated byproduct. |

| Stoichiometry | Excess diol vs. Excess benzyl chloride | Higher yield of the mono-benzylated product with excess diol. | Excess benzyl chloride will drive the reaction towards the di-benzylated product. |

Isolation and Purification Procedures

The isolation of this compound from the reaction mixture typically involves a multi-step process. After the reaction is complete, the solid inorganic salts (e.g., potassium carbonate and potassium chloride) are removed by filtration. The filtrate, containing the product, byproduct, and any unreacted starting materials, is then concentrated.

The crude product is often subjected to an aqueous work-up. This may involve dissolving the residue in an organic solvent, such as ethyl acetate, and washing with water and brine to remove any remaining inorganic impurities and water-soluble components. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure.

For the purification of the crude product, column chromatography is a highly effective technique. The choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is commonly used. The polarity of the eluent is gradually increased to first elute the less polar di-benzylated byproduct, followed by the desired mono-benzylated product, and finally the more polar unreacted diol.

Recrystallization is another powerful technique for purifying the isolated product. The choice of solvent is critical for obtaining high purity crystals with a good recovery rate. A suitable solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Ethanol has been reported to be an effective recrystallization solvent for analogous compounds. nih.gov

Below is a table outlining a typical isolation and purification scheme for this compound.

| Step | Procedure | Purpose | Expected Outcome |

| 1. Filtration | The reaction mixture is filtered. | To remove insoluble inorganic salts. | A clear filtrate containing the organic components. |

| 2. Extraction | The filtrate is concentrated and subjected to an aqueous work-up with an organic solvent (e.g., ethyl acetate) and water/brine. | To remove water-soluble impurities. | A clean organic solution of the crude product mixture. |

| 3. Column Chromatography | The crude product is purified by column chromatography on silica (B1680970) gel. | To separate the desired product from byproducts and unreacted starting materials. | Fractions containing the pure this compound. |

| 4. Recrystallization | The purified product is recrystallized from a suitable solvent (e.g., ethanol). | To obtain a highly pure crystalline solid. | High-purity crystals of the target compound with improved yield. |

By carefully controlling the reaction conditions and employing a systematic approach to isolation and purification, it is possible to obtain this compound in high yield and purity.

Spectroscopic and Structural Characterization of Methyl 2 Benzyloxy 6 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the chemical environment of protons. The spectrum is expected to show a sharp singlet for the methyl ester protons (-OCH₃) around δ 3.9 ppm. The methylene (B1212753) protons (-OCH₂Ph) of the benzyloxy group would appear as a singlet near δ 5.1 ppm. The five protons of the benzyl (B1604629) group's aromatic ring typically resonate as a multiplet in the δ 7.3-7.5 ppm range. The three protons on the substituted benzoate (B1203000) ring are expected to show distinct signals corresponding to their positions, likely appearing as a triplet and two doublets between δ 6.3 and 7.3 ppm. A downfield singlet, often broad, above δ 10 ppm would correspond to the hydroxyl proton, indicative of its involvement in strong intramolecular hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton. The ester carbonyl carbon is anticipated to have a chemical shift in the region of δ 170 ppm. The methylene carbon of the benzyloxy group would be observed around δ 70-75 ppm. Aromatic carbons from both rings would appear in the typical δ 100-160 ppm range, with carbons directly attached to oxygen atoms resonating at the lower field (higher ppm) end of this range. The methyl ester carbon is expected around δ 52 ppm.

Table 1. Predicted ¹H NMR Spectral Data for Methyl 2-(benzyloxy)-6-hydroxybenzoate This table presents expected chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 | Singlet | 1H | Ar-OH |

| ~7.3-7.5 | Multiplet | 5H | Phenyl-H |

| ~7.2-7.3 | Triplet | 1H | Ar-H (H4) |

| ~6.4 | Doublet | 1H | Ar-H (H3 or H5) |

| ~6.3 | Doublet | 1H | Ar-H (H5 or H3) |

| ~5.1 | Singlet | 2H | O-CH₂-Ph |

| ~3.9 | Singlet | 3H | O-CH₃ |

Table 2. Predicted ¹³C NMR Spectral Data for this compound This table presents expected chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~170 | C=O (Ester) |

| ~161 | Ar-C (C6) |

| ~159 | Ar-C (C2) |

| ~136 | Ar-C (ipso-benzyl) |

| ~135 | Ar-C (C4) |

| ~129 | Ar-C (benzyl) |

| ~128 | Ar-C (benzyl) |

| ~108 | Ar-C (C1) |

| ~105 | Ar-C (C5) |

| ~99 | Ar-C (C3) |

| ~75 | O-CH₂-Ph |

| ~52 | O-CH₃ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The spectrum is characterized by several key absorption bands. A very broad band, typically centered around 3100-3200 cm⁻¹, is expected for the O-H stretching vibration of the hydroxyl group, with the broadening indicative of strong hydrogen bonding. The C=O stretch of the ester group will produce a strong, sharp absorption band, typically observed at a lower-than-usual wavenumber (around 1650-1670 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. Aromatic C-H stretching vibrations are visible just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain complex signals, including the C-O stretching vibrations for the ester and ether linkages and aromatic C=C bending vibrations.

Table 3. Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3030 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1660 | C=O Stretch | Ester Carbonyl |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester / Aryl Ether |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation of the molecule, which helps confirm its structure. The molecular formula is C₁₅H₁₄O₄, corresponding to a molecular weight of 258.27 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at m/z 258. The most prominent peak in the spectrum is expected to be the tropylium (B1234903) (benzyl) cation [C₇H₇]⁺ at m/z 91, formed by the cleavage of the benzylic ether bond, a very stable and characteristic fragment for benzyl ethers. Other significant fragments could include the loss of the methoxy (B1213986) group ([M-31]⁺) to give a peak at m/z 227, or the loss of the entire methoxycarbonyl group ([M-59]⁺) at m/z 199.

X-ray Crystallography for Solid-State Structural Elucidation

While specific experimental X-ray crystallographic data for this compound was not found in a review of the available literature, the expected solid-state structure can be predicted based on established principles and analysis of closely related compounds.

In the solid state, the molecule's conformation would be dictated by the interplay of steric and electronic effects. The torsion angles defining the orientation of the benzyloxy group relative to the benzoate ring would be optimized to minimize steric hindrance. The ester group is expected to be nearly coplanar with the aromatic ring to maximize conjugation, an arrangement strongly reinforced by the intramolecular hydrogen bond.

A defining structural feature of this molecule is the expected formation of a strong intramolecular hydrogen bond. This bond would occur between the hydrogen atom of the 6-hydroxy group and the carbonyl oxygen of the methyl ester at the 1-position. This interaction forms a stable six-membered pseudo-ring (chelate ring), which significantly influences the molecule's conformation and chemical properties. While this intramolecular bond is dominant, weaker intermolecular interactions, such as C-H···O bonds, may also be present, linking adjacent molecules in the crystal lattice.

Dihedral Angle Analysis of Aromatic Ring Systems

A key analogue, Methyl 4-benzyloxy-2-hydroxybenzoate, offers a valuable point of comparison. In its crystalline state, the dihedral angle between the two benzene (B151609) rings is reported to be 67.18 (8)°. nih.gov This significant deviation from coplanarity is influenced by the flexibility of the ether linkage (C-O-CH₂) and the steric demands of the bulky substituents on the benzoate ring. The Caromatic—Cmethylene—O—Caromatic torsion angle of 172.6 (3)° in this molecule further illustrates the staggered conformation adopted to minimize steric hindrance. nih.gov

Another relevant, though more structurally distinct, compound containing a benzyloxy group attached to a heterocyclic aromatic system, reveals a dihedral angle of 45.9 (1)° between its two aromatic rings. nih.govresearchgate.net This smaller dihedral angle, when compared to Methyl 4-benzyloxy-2-hydroxybenzoate, highlights that the nature of the aromatic systems and their substituents can significantly influence the rotational freedom and preferred orientation of the benzyloxy group.

For this compound, the positioning of the benzyloxy group at the ortho position relative to the ester functionality likely imposes different steric constraints compared to the para-substituted analogue. This ortho-substitution can lead to a distinct conformational preference to alleviate steric clash between the benzyloxy group and the adjacent methyl ester and hydroxyl groups.

The analysis of these related structures suggests that the two aromatic rings in this compound are not coplanar. The flexible ether linkage allows for rotation, and the final conformation in the solid state will be a balance between minimizing steric repulsion and optimizing crystal packing forces. The precise dihedral angle would be influenced by intramolecular interactions, such as potential hydrogen bonding, and the electronic effects of the substituents on the benzoate ring.

Table 1: Dihedral Angles in Structurally Related Compounds

| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Reference |

| Methyl 4-benzyloxy-2-hydroxybenzoate | 67.18 (8) | nih.gov |

| Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate | 45.9 (1) | nih.govresearchgate.net |

Chemical Reactivity and Transformation Studies of Methyl 2 Benzyloxy 6 Hydroxybenzoate

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in Methyl 2-(benzyloxy)-6-hydroxybenzoate is a primary site for various chemical transformations, including alkylation and acylation. These reactions are fundamental in the synthesis of more complex derivatives.

One of the most common transformations is O-methylation . This can be achieved by reacting the compound with a methylating agent, such as methyl iodide, in the presence of a weak base like potassium carbonate (K2CO3). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methyl iodide in a Williamson ether synthesis. A similar process is described for the mono-O-methylation of Methyl 2,6-dihydroxybenzoate (B8749050), which yields Methyl 2-hydroxy-6-methoxybenzoate. diva-portal.org

Acylation of the phenolic hydroxyl group can be performed to introduce an acyl group, forming an ester. This is typically carried out using an acylating agent like trimethylacetyl chloride in the presence of a base. In studies on related dihydroxybenzoic acid esters, it has been shown that acylation can occur selectively at the less-hindered hydroxyl group. diva-portal.org For this compound, the steric hindrance from the adjacent benzyloxy and methyl ester groups would influence the reaction conditions required for acylation.

The following table summarizes representative conditions for transformations involving the phenolic hydroxyl group, based on analogous compounds:

| Transformation | Reagents and Conditions | Product | Reference |

| O-methylation | Methyl iodide, K2CO3, DMF | Methyl 2-(benzyloxy)-6-methoxybenzoate | diva-portal.org |

| Acylation | Trimethylacetyl chloride, Base | 2-(Methoxycarbonyl)-3-(benzyloxy)phenyl pivalate | diva-portal.org |

Ester Group Reactivity, Including Hydrolysis and Transesterification

The methyl ester group of this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. rsc.org The reaction proceeds via a BAc2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. For sterically hindered esters, such as those with substituents in the ortho positions, the rate of hydrolysis can be significantly reduced. researchgate.netstackexchange.com In some cases, with severe steric hindrance, an alternative BAl2 mechanism, involving nucleophilic attack on the methyl group, may occur. stackexchange.com

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid and an excess of water. This reaction is reversible, and the equilibrium can be driven towards the products by removing the methanol (B129727) as it is formed.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is also an equilibrium reaction, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol that is formed.

The table below outlines typical conditions for ester group transformations:

| Transformation | Reagents and Conditions | Product | Reference |

| Basic Hydrolysis (Saponification) | Aqueous KOH or NaOH, Heat | 2-(Benzyloxy)-6-hydroxybenzoic acid | rsc.org |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H2SO4), Water, Heat | 2-(Benzyloxy)-6-hydroxybenzoic acid | cabidigitallibrary.org |

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound is a common protecting group for the phenolic hydroxyl functionality. Its removal, known as debenzylation , is a key transformation in multi-step syntheses.

The most prevalent method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenolysis . ambeed.comacsgcipr.org This reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). youtube.com The reaction is generally clean and proceeds under mild conditions, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. youtube.com The choice of catalyst, solvent, and reaction conditions can be optimized to achieve selective hydrogenolysis in the presence of other reducible functional groups. researchgate.netrsc.org

The general reaction for the hydrogenolysis of the benzyloxy group is as follows:

Regioselectivity and Stereoselectivity in Chemical Derivatization

Regioselectivity is a critical consideration in the chemical derivatization of this compound, given the presence of multiple reactive sites. The substitution pattern of the benzene (B151609) ring significantly influences the outcome of further reactions.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The hydroxyl group is a strongly activating and ortho-, para-directing group, while the benzyloxy group is also activating and ortho-, para-directing. The methyl ester group is a deactivating and meta-directing group. The interplay of these electronic effects, along with the significant steric hindrance at the positions ortho to the existing substituents, would dictate the regiochemical outcome of any further substitution on the aromatic ring.

In the context of the transformations of the functional groups themselves, regioselectivity is also important. For instance, in a molecule with multiple hydroxyl groups, selective protection or derivatization of one over the other can be achieved by exploiting differences in their steric and electronic environments. diva-portal.org While this compound has only one free phenolic hydroxyl group, its reactivity is influenced by the adjacent bulky groups.

Stereoselectivity is not a primary consideration for reactions involving the parent molecule, as it is achiral. However, if any of the derivatization reactions were to introduce a new chiral center, the potential for stereoselectivity would need to be considered. For example, if a substituent introduced at another position on the ring or on one of the side chains created a stereocenter, the use of chiral reagents or catalysts could potentially lead to the formation of one stereoisomer in excess of the other.

Computational Chemistry and Molecular Modeling in Benzyloxybenzoate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a prominent computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. banglajol.info This technique is crucial in structure-based drug design for analyzing the interaction between a small molecule and a protein at the atomic level, helping to elucidate the structural basis of a compound's biological activity. banglajol.infonih.gov

Molecular docking simulations predict how a ligand, such as Methyl 2-(benzyloxy)-6-hydroxybenzoate, fits into the binding site of a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their energetic favorability. The output provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which helps rank potential drug candidates. medcraveonline.com

The simulation also reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and binding strength.

Van der Waals Forces: Contribute to the close packing of atoms.

Pi-Pi Stacking: Occurs between aromatic rings.

By analyzing these interactions with specific amino acid residues in the target's binding pocket, researchers can understand the mechanism of action at a molecular level. mdpi.com For instance, a typical docking output would detail the hydrogen bonds formed between the hydroxyl or carbonyl groups of the benzoate (B1203000) structure and polar residues in the active site.

Table 1: Illustrative Example of Molecular Docking Results This table presents a hypothetical scenario to illustrate typical data obtained from a molecular docking simulation.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|---|

| Enzyme X | This compound | -8.2 | Ser144, Glu166 | Hydrogen Bond |

| Enzyme X | This compound | -8.2 | Leu141, Trp239 | Hydrophobic |

| Enzyme X | This compound | -8.2 | His41 | Pi-Pi Stacking |

The insights gained from molecular docking are fundamental to the rational design of new molecules with improved properties. nih.gov Once the binding mode of a parent compound like this compound is understood, medicinal chemists can propose specific structural modifications to enhance its binding affinity, selectivity, or pharmacokinetic profile.

For example, if docking reveals an unoccupied hydrophobic pocket near the benzyloxy group, a derivative could be designed with an additional hydrophobic substituent to fill that space, potentially increasing binding strength. Similarly, if a key hydrogen bond is identified, modifications can be made to optimize the geometry or electronic properties of the hydrogen-bonding group. This structure-guided approach allows for the systematic optimization of lead compounds, leading to the development of more potent and selective agents. nih.gov

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling is another cornerstone of computer-aided drug design used to identify novel bioactive molecules. nih.gov A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr These features include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (Hs), aromatic rings (ARs), and charged groups. nih.gov

Models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govdergipark.org.tr Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases, a process known as virtual screening. nih.govnih.gov This technique rapidly filters millions of compounds to identify "hits"—molecules that match the pharmacophore and are therefore predicted to be active against the target of interest. nih.gov The benzyloxy group, for example, can be a key pharmacophoric feature in various contexts, contributing to binding through hydrophobic and aromatic interactions. nih.gov This approach is highly effective for discovering new chemical scaffolds for lead identification. jppres.com

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for Analog Development

In the early stages of drug discovery, it is crucial to evaluate not only the efficacy of a compound but also its pharmacokinetic and safety profiles. Poor ADMET properties are a major cause of late-stage drug development failures. researchgate.net In silico ADMET prediction uses computational models to estimate these properties for a compound before it is synthesized, allowing for the early identification of potential liabilities. physchemres.orgnih.gov

These predictive models can assess a wide range of parameters, including:

Absorption: Intestinal absorption, cell permeability (e.g., Caco-2), and P-glycoprotein substrate identification.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution (Vd). nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential issues such as cardiotoxicity, hepatotoxicity, and mutagenicity (AMES test). researchgate.net

For the development of analogs of this compound, these in silico tools are invaluable for prioritizing which derivatives to synthesize and test experimentally, focusing on those with a balanced profile of potency and drug-like properties. mdpi.com

Table 2: Key ADMET Parameters Predicted via In Silico Methods This table outlines common ADMET parameters and their significance in drug development.

| Parameter | Description | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed through the human gut. | High absorption is crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. | Essential for CNS drugs; undesirable for peripherally acting drugs. |

| CYP2D6 Inhibition | Predicts if the compound inhibits a key drug-metabolizing enzyme. | Inhibition can lead to adverse drug-drug interactions. |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A major safety concern that can halt drug development. |

| AMES Toxicity | Predicts the mutagenic potential of a compound. | A positive result indicates a risk of carcinogenicity. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to yield detailed information about molecular properties.

Key parameters derived from quantum chemical studies include:

Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable conformation. For related compounds like Methyl 4-benzyloxy-2-hydroxybenzoate, crystallographic studies have determined properties like the dihedral angle between the benzene (B151609) rings. nih.govresearchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govinlibrary.uz A smaller gap generally implies higher reactivity. nih.gov

Charge Distribution: Analysis of how electron density is distributed across the molecule, which helps identify nucleophilic and electrophilic sites. inlibrary.uz

Molecular Electrostatic Potential (MEP): A visual map that shows the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which is useful for predicting how it will interact with other molecules. researchgate.net

These calculations are vital for understanding reaction mechanisms, predicting spectroscopic properties, and providing parameters for developing more accurate molecular mechanics force fields used in simulations like molecular docking. semanticscholar.org

Table 3: Common Parameters from Quantum Chemical Calculations This table shows typical parameters obtained from quantum chemical calculations and their interpretations.

| Parameter | Definition | Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Applications of Methyl 2 Benzyloxy 6 Hydroxybenzoate and Its Analogs in Advanced Synthesis and Materials Science

Role as an Intermediate in Complex Organic Synthesis

The structure of Methyl 2-(benzyloxy)-6-hydroxybenzoate is particularly amenable to complex organic synthesis. The benzyl (B1604629) group serves as a common protecting group for the hydroxyl function, which can be selectively removed under specific conditions, while the remaining hydroxyl and ester groups offer multiple reaction sites for building molecular complexity.

Contribution to Natural Product Synthesis (e.g., 1,2-secomicrominutinin)

This compound has been successfully utilized as a key starting material in the total synthesis of natural products. A notable example is its role in the racemic synthesis of 1,2-secomicrominutinin, a cinnamic ester derivative.

In this synthesis, this compound is prepared from methyl 2,6-dihydroxybenzoate (B8749050). The process involves a selective benzylation of one of the two hydroxyl groups. Specifically, methyl 2,6-dihydroxybenzoate is treated with benzyl bromide in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a dimethylformamide (DMF) solvent to yield this compound unimi.it. This intermediate is then further elaborated through a series of reactions to construct the complex framework of the target natural product. Its use underscores the importance of selective protection strategies in the multistep synthesis of biologically active molecules.

Table 1: Synthesis Step Involving this compound

| Starting Material | Reagents | Product | Role in Synthesis |

|---|---|---|---|

| Methyl 2,6-dihydroxybenzoate | Benzyl bromide, Tetrabutylammonium fluoride (TBAF), DMF | This compound | Key intermediate in the racemic synthesis of 1,2-secomicrominutinin unimi.it. |

Utilization in Pharmaceutical Intermediate Synthesis (e.g., Precursors for PDE5 Inhibitors, Antiretroviral Drugs)

While direct utilization of this compound in the synthesis of currently marketed drugs is not extensively documented, its structural motifs are highly relevant to pharmaceutical chemistry. The benzyloxy and benzyl moieties are present in numerous bioactive molecules, including phosphodiesterase (PDE) inhibitors and antiretroviral agents.

Precursors for PDE Inhibitors: Phosphodiesterase inhibitors are a class of drugs used to treat conditions such as erectile dysfunction, pulmonary hypertension, and congestive heart failure. The molecular scaffolds of many PDE inhibitors feature substituted aromatic rings. For instance, research into novel PDE3 inhibitors has involved the design and synthesis of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives. This highlights the strategic importance of the benzyloxy group in creating molecules that can effectively bind to the active site of phosphodiesterase enzymes. Similarly, other studies have identified quinazolines with 4-benzylamino substitutions as potent and selective PDE5 inhibitors. Given these precedents, this compound represents a viable starting point for the synthesis of novel PDE inhibitor candidates.

Antiretroviral Drug Analogs: In the field of antiretroviral research, benzyl groups are also a recurring structural feature. For example, potent anti-HIV-1 agents have been developed based on 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) mdpi.com. The synthesis of these complex molecules often requires intermediates containing a benzyl or benzyloxy group attached to an aromatic core. Therefore, this compound serves as a relevant precursor for generating libraries of benzyloxy-substituted compounds for screening and development of new antiretroviral therapies.

Integration into Liquid Crystal and Advanced Functional Materials Development

Benzoate (B1203000) esters are a cornerstone in the field of materials science, particularly in the development of liquid crystals (LCs). Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to modern display technology nih.govresearchgate.net.

Research has shown that benzyloxybenzoates are an important class of compounds for the synthesis of materials, and specifically, Methyl 4-(benzyloxy)-2-hydroxybenzoates (isomers of the title compound) are considered essential components for various types of liquid crystals researchgate.net. These molecules can act as precursors for rod-shaped liquid crystals that exhibit a monotropic nematic mesophase researchgate.net. The rigid aromatic cores provided by the benzoate structure, combined with the specific stereoelectronic properties imparted by the benzyloxy group, are crucial for achieving the desired liquid crystalline phases. The molecular shape and polarity, influenced by these functional groups, dictate the material's alignment properties and response to external electric fields.

Use as a Building Block for Novel Functional Molecules with Specific Properties

A "building block" in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound exemplifies such a building block due to its distinct and selectively reactive functional groups nih.gov.

Its utility has been demonstrated in the synthesis of novel heterocyclic systems, such as chromanes. Chromane is a bicyclic scaffold found in a wide array of bioactive natural products with antitumor, anti-inflammatory, and antimicrobial effects unimi.it. For instance, research on inhibitors of salicylate synthase from M. tuberculosis has involved the cyclization of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, to form chromane derivatives unimi.it. This work illustrates how the benzyloxy-benzoic acid methyl ester framework can be transformed into more complex, biologically relevant molecules. The presence of the benzyloxy group is critical during the initial synthetic steps, and its eventual removal can yield a free hydroxyl group for further functionalization or to reveal the final active molecule. This strategic use of the benzyloxybenzoate core makes it a valuable building block for creating diverse functional molecules with tailored properties for applications in medicinal chemistry and materials science.

Future Research Directions

Exploration of Novel Chemical Transformations and Synthetic Methodologies

The chemical architecture of Methyl 2-(benzyloxy)-6-hydroxybenzoate provides multiple reactive sites that are ripe for exploration. Future synthetic research should venture beyond its initial preparation and focus on novel transformations that can diversify its molecular structure and functional capabilities.

One promising avenue is the catalytic modification of the aromatic ring. Advanced cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of substituents onto the benzene (B151609) ring. This would generate a library of novel compounds with diverse electronic and steric properties. Furthermore, the development of regioselective C-H activation and functionalization methodologies tailored for this specific scaffold would represent a significant advancement, offering a more atom-economical and efficient route to novel derivatives.

Another area of interest lies in the transformation of the existing functional groups. The hydroxyl group is a prime candidate for a range of reactions, including etherification, esterification, and the introduction of various protecting groups, which could in turn influence the compound's solubility, stability, and biological activity. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which opens up possibilities for amide bond formation with a wide array of amines, leading to new classes of derivatives. The benzyloxy group, while often used as a protecting group, could also be a target for selective debenzylation to reveal a second phenolic hydroxyl group, creating dihydroxybenzoate derivatives.

Investigations into asymmetric catalysis could also be highly valuable. The development of chiral catalysts to effect enantioselective transformations on derivatives of this compound could lead to the synthesis of single-enantiomer compounds, which is often crucial for achieving specific biological activities and reducing off-target effects.

Finally, the exploration of green chemistry principles in the synthesis and transformation of this compound is essential. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry processes.

Deeper Mechanistic Studies of In Vitro Biological Activities

Currently, there is a significant void in the scientific literature regarding the in vitro biological activities of this compound. A comprehensive screening of this compound against a wide range of biological targets is a critical first step. High-throughput screening (HTS) campaigns could be employed to test its activity against various enzymes, receptors, and cell lines.

Based on the structural motifs present in the molecule, several biological activities could be hypothesized and warrant investigation. The phenolic hydroxyl group suggests potential antioxidant properties. Future studies should quantitatively assess its radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, and its ability to inhibit lipid peroxidation.

The general class of hydroxybenzoate esters is known for antimicrobial properties. Therefore, the antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms should be systematically evaluated. Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would provide valuable data.

Given its aromatic structure, investigations into its potential as an enzyme inhibitor are also warranted. For instance, enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), or those implicated in neurodegenerative diseases, could be potential targets. One chemical supplier has categorized the compound as an "Enzyme Inhibitor," although specific supporting data is not publicly available. This further underscores the need for empirical validation.

Should any significant biological activity be identified, subsequent mechanistic studies will be paramount. These could involve elucidating the mode of action, identifying the specific molecular targets, and understanding the structure-activity relationships. Techniques such as enzyme kinetics, molecular docking, and various cell-based assays would be instrumental in these deeper mechanistic explorations.

Design and Synthesis of Highly Selective and Potent Derivatives

Following the identification of promising biological activities, the next logical step is the rational design and synthesis of derivatives with improved potency and selectivity. A systematic structure-activity relationship (SAR) study would be the cornerstone of this effort. By synthesizing and testing a series of analogues with targeted modifications, researchers can identify the key structural features responsible for the observed biological effects.

For instance, if antioxidant activity is confirmed, derivatives with additional hydroxyl groups or other electron-donating substituents on the aromatic ring could be synthesized to enhance this property. The position of these substituents would also be a critical variable to explore.

If antimicrobial activity is observed, modifications to the ester and benzyloxy groups could be made to modulate the compound's lipophilicity, which is often a key determinant of antimicrobial efficacy. For example, varying the alkyl chain length of the ester or introducing substituents on the benzyl (B1604629) ring could lead to more potent and selective antimicrobial agents.

The design of highly selective inhibitors for a specific enzyme target would require a more sophisticated approach, likely involving computational modeling to guide the synthetic efforts. By understanding the binding pocket of the target enzyme, derivatives can be designed to maximize favorable interactions and minimize off-target binding. This could involve the introduction of specific functional groups that can form hydrogen bonds, ionic interactions, or hydrophobic interactions with key amino acid residues in the active site.

The synthesis of these rationally designed derivatives would leverage the novel chemical transformations and synthetic methodologies explored in section 9.1. The ultimate goal would be to develop lead compounds with optimized pharmacological profiles for potential therapeutic or other applications.

Integration of Cheminformatics and Machine Learning for Accelerated Drug Discovery and Material Design

The integration of cheminformatics and machine learning (ML) offers a powerful paradigm to accelerate the research and development process for this compound and its derivatives. These computational tools can be applied at various stages, from property prediction to the design of novel compounds.

Initially, cheminformatics tools can be used to predict a range of physicochemical properties for the parent compound and its virtual derivatives. This includes properties such as solubility, lipophilicity (logP), and drug-likeness (e.g., adherence to Lipinski's rule of five). These predictions can help prioritize which derivatives to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient amount of experimental data on the biological activity of a series of derivatives becomes available. These models establish a mathematical relationship between the chemical structure and the biological activity, allowing for the prediction of the activity of unsynthesized compounds. Machine learning algorithms, such as support vector machines, random forests, and neural networks, have shown great promise in developing robust and predictive QSAR models for hydroxybenzoate esters.

Furthermore, generative ML models can be employed for the de novo design of novel derivatives with desired properties. These models can learn the underlying patterns in chemical space from existing data and generate new molecular structures that are predicted to be highly active and selective. This approach can significantly expand the chemical space explored and potentially lead to the discovery of truly innovative compounds.

In the realm of material science, computational modeling can be used to predict the properties of polymers or liquid crystals that incorporate the this compound scaffold. Molecular dynamics simulations could provide insights into the conformational behavior and intermolecular interactions of these materials, guiding the design of new functional materials with tailored properties. The application of these in silico methods will undoubtedly streamline the discovery and optimization process, enabling a more efficient and targeted exploration of the potential of this compound.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare Methyl 2-(benzyloxy)-6-hydroxybenzoate, and how is the product characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of methyl 2,6-dihydroxybenzoate with benzyl bromide in a solvent mixture (CH₃CN/DMF) using K₂CO₃ as a base and NaI as a catalyst. The reaction proceeds at room temperature for 14 hours, yielding 40% after silica gel chromatography (PE/EtOAc = 20:1). Characterization includes ¹H NMR (δ 11.54 ppm for phenolic -OH, 5.13 ppm for benzyl -CH₂), and purity is confirmed via HPLC (97.5% in system 1) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Avoid contact with strong acids/bases (e.g., HCl, NaOH) and oxidizing agents to prevent decomposition or gas formation. Use inert atmospheres (N₂/Ar) when dissolving in hygroscopic solvents (e.g., DMF). Store in sealed containers at -20°C for long-term stability. Emergency measures include flushing eyes/skin with water for ≥15 minutes and using fume hoods to limit inhalation risks .

Q. How is the solubility profile of this compound determined experimentally?

- Methodological Answer : Prepare stock solutions in anhydrous DMSO or DMF under inert gas purging. Measure saturation points via UV-Vis spectroscopy (λmax ~242–308 nm) and validate with gravimetric analysis after solvent evaporation. Note that the benzyl group may reduce aqueous solubility compared to unsubstituted analogs .

Advanced Research Questions

Q. How can researchers optimize the benzylation step to improve yields of this compound?

- Methodological Answer : Low yields (e.g., 40%) may stem from incomplete benzylation or competing side reactions. Strategies include:

- Increasing reaction time (≥24 hours) or temperature (40–50°C).

- Using phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance benzyl bromide reactivity.

- Employing excess benzyl bromide (1.5–2.0 equiv) and monitoring progress via TLC .

Q. What analytical approaches resolve discrepancies in NMR data for structurally similar derivatives?

- Methodological Answer : Contradictory peaks (e.g., unexpected aromatic splitting) can arise from impurities or rotamers. Use high-field NMR (≥400 MHz) with COSY/HSQC to assign signals. Compare with literature data (e.g., δ 7.41–7.30 ppm for benzyl protons in 3h ). Purify via recrystallization (EtOAc/hexane) to remove byproducts.

Q. How can the ester group in this compound be selectively hydrolyzed for functionalization?

- Methodological Answer : Treat the ester with 1N NaOH in THF at 80°C for 24 hours to yield 2-(benzyloxy)-6-hydroxybenzoic acid (92% yield). Acidify with HCl (pH 1–2) and extract with EtOAc. Validate hydrolysis completion via ¹H NMR loss of the methoxy signal (δ 3.93 ppm) and LC-MS (M+ = 244) .

Q. What strategies are effective in designing analogs with modified benzyl groups for structure-activity studies?

- Methodological Answer : Replace benzyl bromide with fluorinated analogs (e.g., 4-fluorobenzyl bromide) during synthesis. Monitor electronic effects via ¹³C NMR (e.g., δ 165.8 ppm for 4-F substitution in 3i ). Assess steric/electronic contributions to bioactivity using Hammett constants or computational modeling.

Data Contradiction and Stability Analysis

Q. How should researchers address instability of this compound under basic conditions?

- Methodological Answer : The ester group is prone to hydrolysis in basic media. Stabilize the compound by:

- Storing at pH 5–6 in anhydrous solvents.

- Adding radical inhibitors (e.g., BHT) to prevent oxidation.

- Conducting short-term experiments (<1 hour) in buffered solutions (pH 7.4) .

Q. What experimental controls are necessary when comparing synthetic yields across different batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.